Benzyl 3-bromoazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

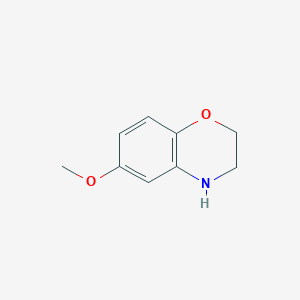

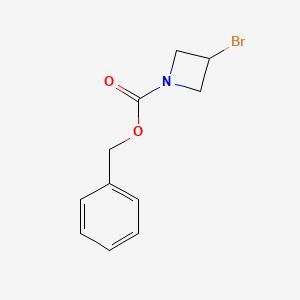

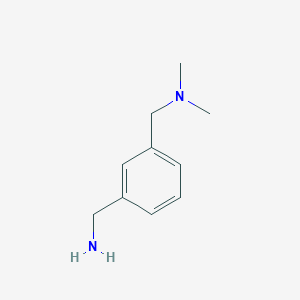

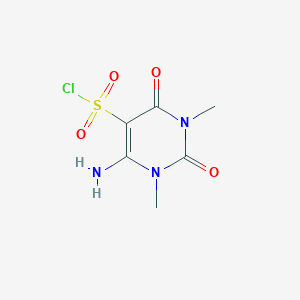

“Benzyl 3-bromoazetidine-1-carboxylate” is a chemical compound with the molecular formula C11H12BrNO2 . It is also known as 1-Cbz-3-bromoazetidine .

Synthesis Analysis

The synthesis of azetidines, which includes Benzyl 3-bromoazetidine-1-carboxylate, is an important area of research due to their ubiquity in natural products and importance in medicinal chemistry . They have been prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .

Molecular Structure Analysis

The molecular structure of Benzyl 3-bromoazetidine-1-carboxylate is defined by its molecular formula, C11H12BrNO2 . The exact mass of the molecule is 269.00500 Da .

Chemical Reactions Analysis

Azetidines, including Benzyl 3-bromoazetidine-1-carboxylate, are known to undergo a variety of chemical reactions. They are excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Synthesis of Protected 3-Haloazetidines

Benzyl 3-bromoazetidine-1-carboxylate is used in the synthesis of protected 3-haloazetidines . These are versatile building blocks in medicinal chemistry and have been prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .

Production of High Value Azetidine-3-Carboxylic Acid Derivatives

This compound is used to prepare a series of high value azetidine-3-carboxylic acid derivatives . For example, it has been used in the first reported synthesis of 1-(tert-butoxy-carbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid .

Integral Part of Sphingosine-1-Phosphate Receptor (S1P) Agonists

Azetidine-3-carboxylic acid, which can be derived from Benzyl 3-bromoazetidine-1-carboxylate, has served as an integral part of a number of sphingosine-1-phosphate receptor (S1P) agonists . These are potential treatments for multiple sclerosis .

Role in Cell Proliferation, Migration, and Survival

The S1P receptors, which Benzyl 3-bromoazetidine-1-carboxylate can help target, regulate a wide variety of biological functions including cell proliferation, migration, and survival . They present attractive targets for developing treatments of inflammatory diseases, autoimmunity, and cancer .

Building Block Approach in Medicinal Chemistry

In general, azetidines are appended to lead molecules as pre-formed ring systems via a variety of coupling-type reactions . This building block approach requires the ready availability of a diverse collection of azetidinyl fragments . Benzyl 3-bromoazetidine-1-carboxylate is one such moiety that can be used in this approach .

Production of Cyanoazetidine and Carboxylic Acid

Treatment of tert-butyl 3-iodoazetidine-1-carboxylate (a compound that can be derived from Benzyl 3-bromoazetidine-1-carboxylate) with NaCN in DMSO gives cyanoazetidine . Basic hydrolysis of cyanoazetidine affords 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid .

Safety and Hazards

Benzyl 3-bromoazetidine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Mechanism of Action

Mode of Action

It is known that benzyl compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.

Action Environment

The action, efficacy, and stability of Benzyl 3-bromoazetidine-1-carboxylate can be influenced by various environmental factors . These could include factors such as temperature, pH, and the presence of other compounds or enzymes that could interact with Benzyl 3-bromoazetidine-1-carboxylate.

properties

IUPAC Name |

benzyl 3-bromoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBBMOROFINEHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585720 |

Source

|

| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-bromoazetidine-1-carboxylate | |

CAS RN |

939759-25-8 |

Source

|

| Record name | Phenylmethyl 3-bromo-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939759-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)